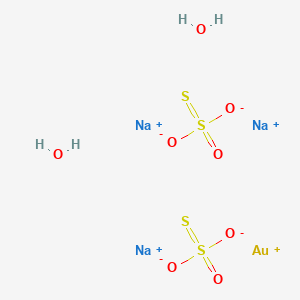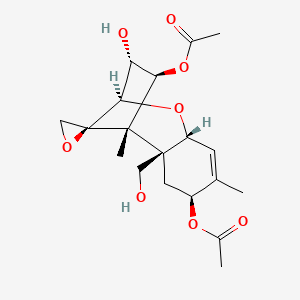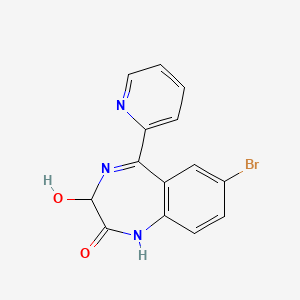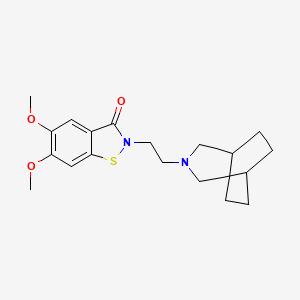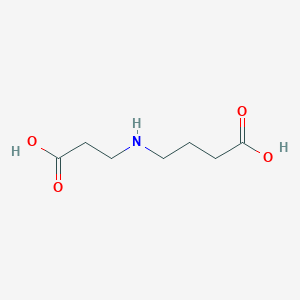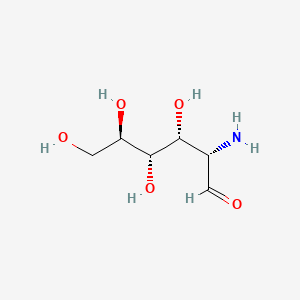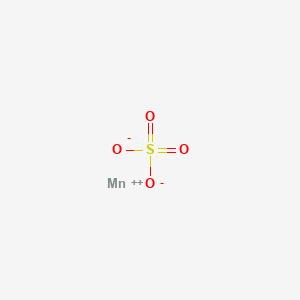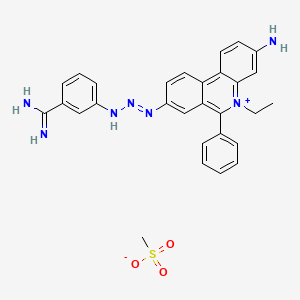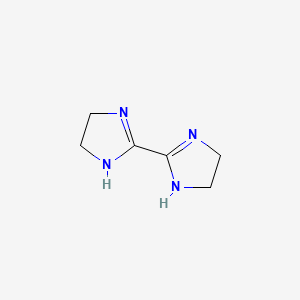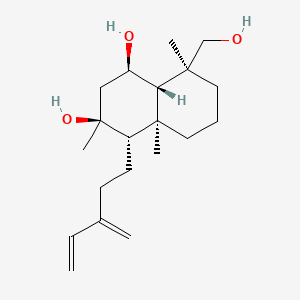
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol is a natural product found in Sideritis, Sideritis leucantha, and Leonurus with data available.
Aplicaciones Científicas De Investigación
Let's try searching for the scientific research applications of "(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol" one more time.
Scientific Research Applications of (1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
Chemoenzymatic Synthesis and Applications
The compound has been utilized in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) reported on the conversion of enzymatic resolution products to (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, demonstrating its role in complex chemical synthesis processes (Kinoshita et al., 2008).
Crystal Structure and Synthesis Studies
Research by Cannon et al. (1975) involved the preparation of related compounds by condensing citral with naphthalene diols, contributing to the understanding of the crystal structure and synthesis pathways of related complex organic molecules (Cannon et al., 1975).
Applications in Stereochemistry
The work by Jephcote et al. (1989) on the stereochemistry of thermal reactions with aldehydes using related compounds highlights the significance of such molecules in understanding and manipulating stereochemical outcomes in organic synthesis (Jephcote et al., 1989).
Role in Fragmentation Synthesis
Kato et al. (1989) explored the use of a related benzylic hydroxyl group in 1,3-diol fragmentation, leading to the synthesis of complex organic structures like sesquiterpenes, indicating its relevance in synthetic organic chemistry (Kato et al., 1989).
Spirovetivane Phytoalexins Synthesis
Iwata et al. (1988) demonstrated the synthesis of a key intermediate for spirovetivane sesquiterpenes, showcasing the compound's role in the synthesis of biologically significant molecules (Iwata et al., 1988).
Molecular Structure Analysis
Selaïmia-Ferdjani et al. (2013) examined the molecular structure of a closely related compound, providing insights into the bisnorsesquiterpene skeleton and its significance in organic chemistry (Selaïmia-Ferdjani et al., 2013).
Large-Scale Synthesis
Kotian et al. (2005) focused on the practical large-scale synthesis of related compounds, emphasizing its importance in the efficient production of bioactive molecules (Kotian et al., 2005).
Double [4+3]-Cycloadditions
Meilert et al. (2003) explored the reactivity of various 2-oxyallyl cations with related compounds, contributing to the understanding of double [4+3]-cycloadditions in organic synthesis (Meilert et al., 2003).
Propiedades
Número CAS |
62279-93-0 |
|---|---|
Nombre del producto |
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol |
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(1R,3S,4S,4aR,8S,8aS)-8-(hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,3-diol |
InChI |
InChI=1S/C20H34O3/c1-6-14(2)8-9-16-19(4)11-7-10-18(3,13-21)17(19)15(22)12-20(16,5)23/h6,15-17,21-23H,1-2,7-13H2,3-5H3/t15-,16+,17-,18-,19+,20+/m1/s1 |
Clave InChI |
ZKFWEINMPAYZON-FZWBFHRNSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]([C@H]2CCC(=C)C=C)(C)O)O)C)CO |
SMILES |
CC1(CCCC2(C1C(CC(C2CCC(=C)C=C)(C)O)O)C)CO |
SMILES canónico |
CC1(CCCC2(C1C(CC(C2CCC(=C)C=C)(C)O)O)C)CO |
Sinónimos |
andalusol ent-13(16),14-labdadiene-6,8,18-triol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



